molecular formula C8H15NO2 B052456 2-(Dimethylamino)ethyl methacrylate CAS No. 2867-47-2

2-(Dimethylamino)ethyl methacrylate

Cat. No.: B052456
CAS No.: 2867-47-2
M. Wt: 157.21 g/mol
InChI Key: JKNCOURZONDCGV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl methacrylate is used in biological studies to evaluate the effect on gingival fibroblast growth, metabolism and response to interleukin-1.
2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles.

Mechanism of Action

Target of Action

2-(Dimethylamino)ethyl methacrylate, also known as Dimethylaminoethyl methacrylate or Ageflex FM-1, is a methacrylic acid derivative that is used as a monomer in the production of polymers . The primary targets of this compound are anionic biomacromolecules, such as DNA and RNA . It forms electrostatic complexes with these targets due to its positive charge .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It forms complexes with anionic biomacromolecules, such as DNA and RNA, which are often used for gene delivery . The compound’s interaction with its targets results in changes in the physical solubility and chemical interaction of these materials .

Biochemical Pathways

The compound affects the pathways related to gene delivery and cancer therapy . It is used in the synthesis of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers . In addition, it has found uses in drug delivery systems, tissue engineering, and gene therapy, owing to its excellent biocompatibility and biodegradability properties .

Pharmacokinetics

It is known that the compound is a thermal and ph-sensitive biocompatible polymer . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the formation of nanosized micelles loaded with drugs or other substances . These micelles can be used to form micelleplexes in aqueous media through electrostatic interactions with DNA . The micelleplexes intended for simultaneous DNA and drug codelivery have been physico-chemically characterized .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The compound shows pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C . These properties allow the compound to transition from a soluble state to an insoluble one in response to changes in temperature and pH .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)ethyl methacrylate plays a significant role in biochemical reactions. It is used in the synthesis of poly(this compound), block copolymers of this compound and n-butyl methacrylate, and amphiphilic AB block copolymers of this compound . The compound interacts with enzymes, proteins, and other biomolecules, primarily through electrostatic interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been used to form micelleplexes in aqueous media through electrostatic interactions with DNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been synthesized directly in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT), indicating its stability .

Metabolic Pathways

The compound is known to be involved in the synthesis of various polymers .

Transport and Distribution

The compound’s ability to form micelleplexes in aqueous media suggests that it may be transported and distributed within cells through these structures .

Subcellular Localization

Given its role in the formation of micelleplexes, it may be localized in areas of the cell where these structures are formed .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3
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InChI Key

JKNCOURZONDCGV-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCN(C)C
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Molecular Formula

C8H15NO2
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
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Related CAS

25154-86-3
Record name Poly[2-(dimethylamino)ethyl methacrylate]
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DSSTOX Substance ID

DTXSID1027504
Record name 2-(Dimethylamino)ethyl methacrylate
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Molecular Weight

157.21 g/mol
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Physical Description

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID.
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Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
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Boiling Point

186 °C
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Flash Point

165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c.
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Solubility

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6
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Density

Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93
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Vapor Density

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11
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Color/Form

Liquid, Colorless liquid

CAS No.

2867-47-2, 25154-86-3
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Melting Point

-30 °C (freezing point), -30 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DMAEMA?

A1: The molecular formula of DMAEMA is C7H13NO2, and its molecular weight is 155.19 g/mol.

Q2: What spectroscopic data is available for characterizing DMAEMA?

A2: DMAEMA can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 31P NMR (when incorporated into polymers with phosphorus-containing units), and FT-IR. [] These techniques provide information about the compound's structure, composition, and bonding.

Q3: What are the typical applications of DMAEMA?

A3: DMAEMA is primarily used as a monomer in the synthesis of various polymers. Its cationic nature, especially in its protonated form, makes it suitable for applications such as gene delivery, [, ] antibacterial agents, [, ] and the formation of pH-responsive hydrogels and micelles. [, , , , ]

Q4: How does the incorporation of DMAEMA affect the properties of polymers?

A4: DMAEMA introduces pH-responsive behavior to polymers due to the presence of tertiary amine groups, which can be protonated at lower pH values. This protonation leads to changes in polymer solubility, swelling, and aggregation behavior. [, , , , ] For example, DMAEMA-containing copolymers can form micelles that change size or disassemble in response to pH changes. [, , ]

Q5: Can DMAEMA be used to modify the surface properties of materials?

A5: Yes, DMAEMA can be grafted onto various surfaces, such as silica, [, ] gold, [] and cellulose, [] to modify their surface properties. These modifications can impart pH-responsiveness, improve biocompatibility, or enhance the material's ability to interact with specific molecules.

Q6: Does DMAEMA exhibit any catalytic properties?

A6: While DMAEMA itself is not typically considered a catalyst, polymers containing DMAEMA units, particularly in their quaternized form, can exhibit catalytic activity. For example, quaternized poly(DMAEMA) (QPDMAEMA) has been investigated as a catalyst for various organic reactions. []

Q7: Are there any computational chemistry studies related to DMAEMA?

A7: Computational chemistry techniques can be employed to study the properties and behavior of DMAEMA and its polymers. For example, molecular dynamics simulations can provide insights into the self-assembly behavior of DMAEMA-containing block copolymers in solution. Furthermore, quantum chemical calculations can be used to investigate the electronic structure and reactivity of DMAEMA.

Q8: How do structural modifications to DMAEMA affect its properties?

A8: Modifying the structure of DMAEMA, such as changing the length of the alkyl chain or introducing different substituents on the amine group, can significantly alter its properties. For instance, increasing the hydrophobicity of the alkyl chain can enhance the self-assembly properties of DMAEMA-containing polymers in aqueous solutions. []

Q9: What is the hydrolytic stability of DMAEMA and its polymers?

A9: DMAEMA and its homopolymer, poly(DMAEMA), exhibit different hydrolytic stabilities. While DMAEMA can undergo hydrolysis, poly(DMAEMA) has been shown to be significantly more stable in aqueous solutions, even when complexed with DNA. [] This difference in stability is likely due to the steric hindrance provided by the polymer backbone.

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